Powelline

Description

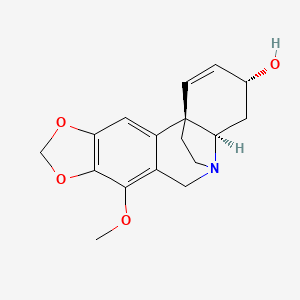

Structure

3D Structure

Properties

IUPAC Name |

(1S,13R,15R)-9-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-15-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-20-15-11-8-18-5-4-17(3-2-10(19)6-14(17)18)12(11)7-13-16(15)22-9-21-13/h2-3,7,10,14,19H,4-6,8-9H2,1H3/t10-,14+,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTCKUJRGBGTEH-NCAQKEMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CN3CCC4(C3CC(C=C4)O)C2=CC5=C1OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2CN3CC[C@@]4([C@H]3C[C@H](C=C4)O)C2=CC5=C1OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60994431 | |

| Record name | 7-Methoxy-1,2-didehydrocrinan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60994431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7363-25-9 | |

| Record name | Powelline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7363-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Powelline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007363259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methoxy-1,2-didehydrocrinan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60994431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis of Powelline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Powelline is a naturally occurring Amaryllidaceae alkaloid, a class of compounds renowned for their diverse and potent biological activities. Isolated from various species of the Crinum genus, powelline has attracted interest within the scientific community for its potential pharmacological applications. This technical guide provides a comprehensive overview of the chemical structure of powelline, its physicochemical and spectroscopic properties, a detailed protocol for its total synthesis, and a discussion of its potential biological significance in the context of related alkaloids.

Chemical Structure and Identification

Powelline belongs to the crinine-type subgroup of Amaryllidaceae alkaloids, characterized by a 5,10b-ethanophenanthridine nucleus. The precise stereochemistry and connectivity of powelline have been elucidated through extensive spectroscopic analysis and confirmed by total synthesis.

The key structural features include a pentacyclic ring system incorporating a hydrodibenzofuran moiety, a pyrrolidine ring, and a cyclohexenol ring. The molecule possesses a methoxy group and a hydroxyl group, which are crucial for its chemical reactivity and potential biological interactions.

Table 1: Chemical Identifiers for Powelline [1]

| Identifier | Value |

| IUPAC Name | (1S,13R,15R)-9-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.0¹,¹³.0²,¹⁰.0⁴,⁸]nonadeca-2,4(8),9,16-tetraen-15-ol |

| CAS Number | 7363-25-9 |

| Molecular Formula | C₁₇H₁₉NO₄ |

| Molecular Weight | 301.34 g/mol |

| SMILES | COC1=C2CN3CC[C@@]4([C@H]3C--INVALID-LINK--O)C2=CC5=C1OCO5 |

| InChIKey | VXTCKUJRGBGTEH-NCAQKEMTSA-N |

Physicochemical and Spectroscopic Data

The characterization of powelline is dependent on a combination of its physical properties and spectroscopic data. The following tables summarize the key data points essential for its identification and analysis.

Table 2: Physicochemical Properties of Powelline

| Property | Value | Reference |

| Melting Point | 197-198 °C | |

| Appearance | White solid | N/A |

| Solubility | Soluble in chloroform, methanol | N/A |

Table 3: Spectroscopic Data for Synthetic (±)-Powelline

| Technique | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 6.84 (s, 1H), 6.55 (s, 1H), 6.13 (d, J = 10.2 Hz, 1H), 5.92 (s, 2H), 5.86 (d, J = 10.2 Hz, 1H), 4.29 (br s, 1H), 4.14 (d, J = 16.5 Hz, 1H), 3.86 (s, 3H), 3.42 (d, J = 16.5 Hz, 1H), 3.29 (dd, J = 12.0, 5.0 Hz, 1H), 2.92-2.85 (m, 1H), 2.50 (d, J = 12.0 Hz, 1H), 2.27-2.19 (m, 1H), 1.95 (br s, 1H, OH), 1.83-1.75 (m, 1H) | |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 147.2, 146.9, 141.2, 134.4, 128.9, 126.8, 110.2, 107.0, 101.1, 67.2, 61.2, 56.1, 54.0, 47.9, 44.1, 35.5, 33.1 | |

| Infrared (IR) | νₘₐₓ (film)/cm⁻¹: 3367 (br, OH), 2923, 1605, 1485, 1245, 1039 | |

| Mass Spectrometry (ESI+) | m/z: 302 [M+H]⁺ |

Experimental Protocols: Total Synthesis of (±)-Powelline

The total synthesis of (±)-powelline was successfully achieved by Bogle, Hirst, and Dixon in 2010.[2] Their approach established a novel organocatalytic oxidative coupling to construct the key quaternary carbon-to-aryl bond. The following is a detailed description of the experimental methodology based on their published work.

Synthesis Workflow Diagram

Caption: Total synthesis workflow for (±)-Powelline.

Detailed Methodology

Step 1: Synthesis of Amine 9 To a solution of piperonal in methanol was added a 40% aqueous solution of dimethylamine and the mixture was stirred at room temperature. Sodium borohydride was then added portion-wise and the reaction was stirred for 16 hours. After standard aqueous work-up and extraction with dichloromethane, the crude product was purified by column chromatography to afford the corresponding amine. This amine was then subjected to aza-Michael addition with methyl acrylate to yield the diester, which was subsequently hydrolyzed with lithium hydroxide and cyclized via a Dieckmann condensation to give a β-ketoester. Decarboxylation of the β-ketoester followed by reduction of the ketone with sodium borohydride and subsequent protection of the resulting alcohol as a TBDPS ether provided a key intermediate. This was followed by N-alkylation with 2-(2-bromoethoxy)tetrahydro-2H-pyran and subsequent deprotection steps to yield amine 9.

Step 2: Synthesis of Aldehyde 8 3-Hydroxy-4-methoxybenzaldehyde was protected as its methoxymethyl (MOM) ether. The resulting aldehyde was then subjected to a Wittig reaction with (methoxymethyl)triphenylphosphonium chloride and potassium tert-butoxide to give an enol ether. Hydrolysis of the enol ether with aqueous acid afforded the corresponding phenylacetaldehyde.

Step 3: Coupling of Amine 9 and Aldehyde 8 to form Lactam 7 Amine 9 and aldehyde 8 were dissolved in toluene and heated to reflux with a Dean-Stark trap for 18 hours. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography to yield lactam 7.

Step 4: Oxidative Coupling to form 11 To a solution of lactam 7 in acetone was added 3-methoxycatechol and a catalytic amount of a chiral amine catalyst. The mixture was stirred at room temperature, and an oxidizing agent was added. The reaction was monitored by TLC, and upon completion, it was quenched and worked up. Purification by column chromatography yielded the coupled product 11 as a mixture of diastereomers.

Step 5: Dieckmann Cyclization to form 12 The coupled product 11 was dissolved in toluene, and potassium tert-butoxide was added at room temperature. The reaction was stirred for 1 hour, then quenched with aqueous acid. After extraction and purification, the diketone 12 was obtained as a single diastereomer.

Step 6: Decarbomethoxylation to form 13 Diketone 12 was dissolved in a mixture of acetic acid and hydrochloric acid and heated to reflux for 4 hours. The reaction was cooled, neutralized, and extracted to give the enone 13 after purification.

Step 7: Diastereoselective Reduction of Enone 13 Enone 13 was dissolved in methanol and cooled to -78 °C. Sodium borohydride was added, and the reaction was stirred for 30 minutes. The reaction was quenched, and after work-up and purification, the corresponding allylic alcohol was obtained with high diastereoselectivity.

Step 8: Pictet-Spengler Cyclization to (±)-Powelline The allylic alcohol from the previous step was dissolved in a solution of paraformaldehyde in aqueous hydrochloric acid and heated to reflux for 1 hour. The reaction was cooled, basified with ammonium hydroxide, and extracted with chloroform. The crude product was purified by column chromatography to afford (±)-powelline.

Biological Activities and Drug Development Potential

While specific quantitative data on the biological activity of powelline is limited in the public domain, the broader class of Amaryllidaceae alkaloids has been extensively studied and shown to possess a wide range of pharmacological properties.[3]

Table 4: Reported Biological Activities of Related Amaryllidaceae Alkaloids

| Activity | Example Alkaloid(s) | Reported IC₅₀/EC₅₀ Values | Reference |

| Anticancer/Cytotoxic | Lycorine, Haemanthamine | Lycorine: < 0.5 µM (AGS cells) | [4] |

| Antiviral | Lycorine, Pancratistatin | Lycorine: EC₅₀ = 0.2 µM (HCoV-OC43) | [5] |

| Acetylcholinesterase (AChE) Inhibition | 1-O-acetyllycorine, Lycorine | 1-O-acetyllycorine: IC₅₀ = 0.96 µM | [6] |

| Anti-inflammatory | Cripowellin derivatives | >64% inhibition of COX-1 | [3] |

Given the structural similarity of powelline to other crinine-type alkaloids, it is plausible that it may exhibit similar biological activities. The presence of the hydroxyl and methoxy functional groups provides sites for potential hydrogen bonding and metabolic modification, which are important for drug-receptor interactions.

-

Anticancer Potential: Many Amaryllidaceae alkaloids, such as lycorine and pancratistatin, have demonstrated potent cytotoxic effects against various cancer cell lines.[4][7] The proposed mechanisms often involve the induction of apoptosis. Further investigation into the cytotoxicity of powelline against a panel of cancer cell lines is warranted.

-

Antiviral Activity: Lycorine has shown promising antiviral activity against a range of RNA viruses, including coronaviruses and flaviviruses.[5][8] The mechanism is thought to involve the inhibition of viral replication. Powelline, as a related alkaloid, represents a candidate for antiviral screening.

-

Neuroprotective Effects: Galanthamine, another Amaryllidaceae alkaloid, is an approved drug for the treatment of Alzheimer's disease, acting as an acetylcholinesterase (AChE) inhibitor.[9] Several other alkaloids from this family, including some from the lycorine series, have also shown AChE inhibitory activity.[6] The potential of powelline as an AChE inhibitor should be explored.

Conclusion

Powelline is a structurally complex Amaryllidaceae alkaloid with potential for further investigation in the field of drug discovery. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and a comprehensive methodology for its total synthesis. The established synthetic route opens avenues for the preparation of analogues and derivatives for structure-activity relationship studies. Based on the known biological activities of related compounds, future research into the anticancer, antiviral, and neuroprotective properties of powelline is highly encouraged. The data and protocols presented herein serve as a valuable resource for researchers aiming to explore the therapeutic potential of this intriguing natural product.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. PepLine: a software pipeline for high-throughput direct mapping of tandem mass spectrometry data on genomic sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Amaryllidaceae Alkaloids Screen Unveils Potent Anticoronaviral Compounds and Associated Structural Determinants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acetylcholinesterase enzyme inhibitory effects of amaryllidaceae alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Infrared Spectroscopy of Pollen Identifies Plant Species and Genus as Well as Environmental Conditions | PLOS One [journals.plos.org]

- 8. Antiviral (RNA) activity of selected Amaryllidaceae isoquinoline constituents and synthesis of related substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acetylcholinesterase inhibition within the lycorine series of Amaryllidaceae alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Powelline Alkaloid Family: Classification, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Powelline alkaloid family, a subgroup of the crinine-type Amaryllidaceae alkaloids, represents a class of structurally intriguing natural products with emerging therapeutic potential. This technical guide provides a comprehensive overview of the classification, known biological activities, and detailed experimental methodologies related to Powelline and its derivatives. Quantitative data on their biological effects are systematically presented, and key experimental workflows are visualized to facilitate understanding and replication. This document aims to serve as a core resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction

Alkaloids, naturally occurring nitrogen-containing organic compounds, are a rich source of pharmacologically active agents.[1][2] Among these, the Amaryllidaceae alkaloids, a diverse group of over 600 compounds, have garnered significant attention for their wide range of biological activities, including acetylcholinesterase inhibition, and antiviral and anticancer properties.[3][4] Powelline, a representative member of the crinine-type alkaloids, is predominantly isolated from various species of the Crinum genus, such as Crinum moorei, Crinum latifolium, and the hybrid Crinum x powellii.[5][6] This guide focuses specifically on the Powelline family, providing a detailed technical resource for its study and potential therapeutic exploitation.

Classification and Chemical Structure

The Powelline alkaloids belong to the crinine-type structural class, which is characterized by a 5,10b-ethanophenanthridine nucleus.[7] The core structure of crinine-type alkaloids can exist in two enantiomeric forms, the (-)-crinane and (+)-crinane skeletons, which differ in the stereochemistry of their substitution patterns.[7] The term "Powelline family" is an informal designation for Powelline and its closely related structural analogs, which are derivatives of the crinine skeleton. Powelline itself has the chemical formula C₁₇H₁₉NO₄.[5]

A diagram illustrating the classification of crinine-type alkaloids, including the position of the Powelline subgroup, is provided below.

References

- 1. Anti-influenza-virus activity of total alkaloids from Commelina communis L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Biosynthesis and Biological Activities of Newly Discovered Amaryllidaceae Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetylcholinesterase enzyme inhibitory effects of amaryllidaceae alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alkaloid production in Crinum moorei cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Powellite: A Comprehensive Technical Guide to its Natural Sources, Discovery, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Powellite (CaMoO₄) is a calcium molybdate mineral notable for its unique fluorescent properties and its association with molybdenum ore deposits. First identified in the late 19th century, powellite serves as a secondary mineral resulting from the alteration of molybdenite. This technical guide provides an in-depth overview of the natural sources, discovery, and detailed methodologies for the characterization of powellite. It includes a thorough examination of its physical and chemical properties, geological occurrences, and the analytical techniques employed for its identification and study. Quantitative data are presented in tabular format for clarity, and key experimental and logical workflows are visualized using diagrams. This document is intended to be a comprehensive resource for researchers, geologists, and materials scientists.

Discovery and Nomenclature

Powellite was first described by American chemist William Harlow Melville in 1891. The initial discovery was made at the Peacock Mine in the Seven Devils Mountains of Adams County, Idaho, USA. Melville distinguished it from the similar-appearing scheelite (CaWO₄) after chemical analysis revealed the presence of molybdenum instead of tungsten. The mineral was named in honor of John Wesley Powell, a prominent American geologist, explorer, and the second Director of the U.S. Geological Survey.

Natural Sources and Geological Occurrence

Powellite is a relatively uncommon secondary mineral. It typically forms in the oxidized zones of hydrothermal ore deposits that contain molybdenum. The formation of powellite is primarily due to the alteration of the primary molybdenum ore mineral, molybdenite (MoS₂). It can also be found, though more rarely, in pegmatites, tactites (skarns), and as a phase in some basalts.

Associated Minerals: Powellite is frequently found in association with a variety of other minerals, which can aid in its identification in the field. These include:

-

Molybdenite (MoS₂)

-

Ferrimolybdite (Fe₂(MoO₄)₃·8(H₂O))

-

Stilbite

-

Laumontite

-

Apophyllite

Notable Localities: While the type locality is in Idaho, USA, significant occurrences of powellite have been documented worldwide. Some of the most notable locations include:

-

India: The Nasik and Jalgaon districts in Maharashtra are renowned for producing large, well-formed crystals of powellite, often in basalt cavities.

-

USA: In addition to Idaho, powellite is found in Michigan, California, Nevada, and Arizona.

-

Chile: Occurrences are noted in the copper and molybdenum deposits of the Andes Mountains.

-

Russia: The Western Altai region is a known source.

-

Namibia: Found at Tsumeb.

Physicochemical Properties

Powellite's distinct physical and chemical properties are key to its identification and characterization. It forms a solid solution series with scheelite (CaWO₄), where tungsten can substitute for molybdenum.

Chemical Properties

The ideal chemical formula for powellite is CaMoO₄. Tungsten is a common impurity, leading to the formula being sometimes written as Ca(Mo,W)O₄. The presence of tungsten can influence the mineral's physical properties, such as its density and fluorescence.

Table 1: Chemical Composition of Powellite

| Element | Symbol | Weight % |

| Molybdenum | Mo | 47.97 |

| Oxygen | O | 31.99 |

| Calcium | Ca | 20.04 |

Physical Properties

Table 2: Physical Properties of Powellite

| Property | Value |

| Crystal System | Tetragonal |

| Crystal Class | Dipyramidal (4/m) |

| Space Group | I4₁/a |

| Mohs Hardness | 3.5 - 4 |

| Specific Gravity | 4.23 - 4.28 g/cm³ |

| Luster | Subadamantine to greasy |

| Color | Straw-yellow, greenish-yellow, brown, colorless, blue, black |

| Streak | Pale yellow to white |

| Cleavage | Indistinct on {011}, {112}, and {001} |

| Fracture | Conchoidal to uneven |

| Transparency | Transparent to translucent |

| Refractive Index | nω = 1.974, nε = 1.984 |

| Birefringence | δ = 0.010 |

| Fluorescence | Fluoresces bright yellow under shortwave UV light |

Experimental Protocols

The accurate identification and characterization of powellite require a combination of physical and instrumental analytical techniques.

Physical Identification

Objective: To determine the relative hardness of a powellite sample.

Methodology:

-

Select a fresh, unweathered surface of the powellite specimen.

-

Attempt to scratch the surface with common minerals of known hardness from the Mohs scale.

-

Apatite (Hardness 5): If apatite scratches the powellite, the hardness is less than 5.

-

Fluorite (Hardness 4): If the powellite scratches fluorite, its hardness is greater than 4.

-

Calcite (Hardness 3): If powellite scratches calcite, its hardness is greater than 3.

-

-

The hardness is determined to be between the softest mineral that it can scratch and the hardest mineral that can scratch it. For powellite, this is typically between 3.5 and 4.

Objective: To determine the density of a powellite sample relative to water.

Methodology:

-

Calibrate a digital balance with a hydrostatic weighing apparatus.

-

Weigh the dry powellite sample in air (W_air).

-

Submerge the sample in a beaker of distilled water, ensuring no air bubbles are attached to the surface, and record the weight while submerged (W_water).

-

Calculate the specific gravity (SG) using the formula: SG = W_air / (W_air - W_water)

Instrumental Analysis

Objective: To identify the crystalline structure of powellite and confirm its phase purity.

Methodology:

-

A small, representative sample of powellite is finely ground to a homogenous powder (typically <10 μm).

-

The powder is mounted onto a sample holder, ensuring a flat, level surface.

-

The sample is placed in a powder X-ray diffractometer.

-

The sample is irradiated with monochromatic X-rays (commonly Cu Kα radiation, λ = 1.5406 Å).

-

The diffracted X-rays are detected as a function of the diffraction angle (2θ).

-

A typical scan range for powellite identification is from 10° to 80° 2θ with a step size of 0.02°.

-

The resulting diffraction pattern is compared to a reference pattern for powellite from a crystallographic database (e.g., the International Centre for Diffraction Data - ICDD). Key diffraction peaks for powellite should be present and their intensities should match the reference.

Objective: To identify powellite based on its characteristic vibrational modes.

Methodology:

-

A powellite crystal or powdered sample is placed on a microscope slide.

-

The sample is brought into focus under a confocal Raman microscope.

-

The sample is excited with a monochromatic laser source (e.g., 532 nm or 785 nm).

-

The scattered light is collected and passed through a spectrometer to separate the Raman scattered photons by wavelength.

-

The Raman spectrum is recorded, typically in the range of 100 to 1200 cm⁻¹.

-

The positions and relative intensities of the Raman bands are compared to a known standard spectrum of powellite. The most intense Raman peak for powellite, corresponding to the symmetric stretching mode of the MoO₄²⁻ anion, is expected around 880 cm⁻¹.

Visualizations

Logical Relationship: Formation of Powellite

The primary formation pathway for powellite involves the oxidation of molybdenite in the presence of calcium-bearing solutions.

Caption: Formation of powellite from the oxidation of molybdenite.

Experimental Workflow: Powellite Identification

A standard workflow for the definitive identification of a suspected powellite sample.

Caption: Experimental workflow for the identification of powellite.

Conclusion

Powellite, a calcium molybdate mineral, holds significance in geological and materials science contexts. Its formation as a secondary mineral from molybdenite provides insights into the oxidative weathering processes in ore deposits. The characterization of powellite relies on a combination of classical mineralogical tests and modern instrumental techniques such as X-ray diffraction and Raman spectroscopy. This guide has provided a comprehensive overview of the discovery, natural sources, and detailed analytical protocols for powellite, serving as a valuable resource for professionals in related fields. The presented data and workflows offer a structured approach to the study of this fascinating mineral.

The Biosynthetic Pathway of Powelline in Amaryllidaceae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Powelline, a crinine-type alkaloid found in various species of the Amaryllidaceae family, belongs to a structurally diverse group of specialized metabolites with a wide range of pharmacological activities. Understanding the biosynthetic pathway of powelline is crucial for the development of biotechnological production platforms and for the targeted engineering of novel therapeutic agents. This technical guide provides an in-depth overview of the powelline biosynthetic pathway, including the key enzymatic steps, available quantitative data, detailed experimental protocols, and the regulatory networks that govern its production.

The Core Biosynthetic Pathway of Amaryllidaceae Alkaloids

The biosynthesis of all Amaryllidaceae alkaloids, including powelline, originates from the aromatic amino acids L-phenylalanine and L-tyrosine. These primary metabolites are converted into the common precursor, norbelladine, through a series of enzymatic reactions.

Formation of Norbelladine: The Gateway to Amaryllidaceae Alkaloids

The initial steps of the pathway involve the formation of two key intermediates: 3,4-dihydroxybenzaldehyde (3,4-DHBA) from L-phenylalanine via the phenylpropanoid pathway, and tyramine from L-tyrosine.

The key enzymes involved in this stage include:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the conversion of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid.

-

Tyrosine Decarboxylase (TYDC): Converts L-tyrosine to tyramine.

The condensation of 3,4-DHBA and tyramine to form a Schiff base intermediate, norcraugsodine, is catalyzed by Norbelladine Synthase (NBS) . Subsequent reduction of norcraugsodine to norbelladine is carried out by Noroxomaritidine/Norcraugsodine Reductase (NR) .[1][2][3]

Methylation and Oxidative Coupling: Diversification of the Alkaloid Skeletons

Norbelladine serves as a crucial branch-point intermediate. The subsequent methylation of norbelladine at the 4'-hydroxyl group is catalyzed by Norbelladine 4'-O-methyltransferase (N4OMT) , yielding 4'-O-methylnorbelladine.[4][5] This step is pivotal as 4'-O-methylnorbelladine is the substrate for intramolecular oxidative C-C coupling reactions that generate the diverse skeletons of Amaryllidaceae alkaloids.[1][4]

The formation of the crinine-type skeleton, the structural core of powelline, proceeds through a para-para' oxidative coupling of 4'-O-methylnorbelladine. This reaction is catalyzed by cytochrome P450 enzymes belonging to the CYP96T subfamily .[1]

Biosynthesis of Powelline from the Crinine Skeleton

The specific steps leading from the basic crinine scaffold to powelline involve a series of methylation and methoxylation reactions. While the enzymes responsible for these final modifications have not yet been fully characterized, the proposed pathway involves the precursor buphanisine. Powelline is thought to be derived from crinine through methylation and methoxylation reactions at the C-3 and C-7 positions, respectively. Buphanidrine biosynthesis can then occur through C-7 methoxylation of buphanisine or C-3 methylation of powelline.

Quantitative Data

Quantitative data on the biosynthesis of powelline is limited. However, studies on the key enzyme Norbelladine 4'-O-methyltransferase (N4OMT) from Narcissus papyraceus (NpOMT) provide some kinetic parameters.

| Substrate | Apparent K_m (µM) | Apparent V_max (pkat/mg protein) | Apparent k_cat (s⁻¹) | Apparent k_cat/K_m (s⁻¹·µM⁻¹) |

| Norbelladine | 18.8 ± 2.1 | 1.2 ± 0.03 | 0.032 | 0.0017 |

| 3,4-DHBA | 15.1 ± 1.5 | 0.8 ± 0.02 | 0.021 | 0.0014 |

| Caffeic Acid | 21.7 ± 2.4 | 0.9 ± 0.03 | 0.024 | 0.0011 |

| Table 1: Apparent kinetic parameters of NpOMT. Data is presented as mean ± standard error from three independent experiments.[2][6] |

Experimental Protocols

General Protocol for Isotopic Labeling Studies

Isotopic labeling is a powerful technique to elucidate biosynthetic pathways.[7][8][9][10][11] A general workflow for a precursor feeding experiment in Amaryllidaceae tissue cultures is as follows:

-

Preparation of Labeled Precursor: Synthesize a stable isotope-labeled precursor (e.g., D₃-4'-O-methylnorbelladine).

-

Plant Material: Use sterile in vitro shoot cultures of a powelline-producing Amaryllidaceae species.

-

Feeding: Add the labeled precursor to the liquid culture medium at various concentrations (e.g., 0.05, 0.10, 0.20 g/L).

-

Incubation: Incubate the cultures for a defined period (e.g., 15, 30, 40 days).

-

Extraction:

-

Lyophilize and powder the plant material.

-

Macerate the powder in methanol for 24 hours with sonication.

-

Filter the extract and evaporate the solvent.

-

Perform an acid-base liquid-liquid extraction to isolate the alkaloid fraction.

-

-

Analysis: Analyze the alkaloid extract using GC-MS or LC-MS/MS to identify and quantify the labeled and unlabeled alkaloids.

Enzyme Assay for Norbelladine O-Methyltransferase (OMT)

This protocol is adapted from studies on NpOMT.[2][6]

-

Enzyme Preparation: Express and purify the recombinant OMT enzyme.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Tris-HCl buffer (pH 7.5)

-

MgCl₂

-

S-adenosyl-L-methionine (SAM) as the methyl donor

-

The substrate (e.g., norbelladine)

-

Purified enzyme

-

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a specific time.

-

Reaction Termination: Stop the reaction by adding an acid (e.g., HCl).

-

Extraction: Extract the methylated product with an organic solvent (e.g., ethyl acetate).

-

Analysis: Analyze the extracted product by HPLC or LC-MS/MS to determine the enzyme activity.

Analytical Methods for Amaryllidaceae Alkaloids

GC-MS is a widely used technique for the analysis of Amaryllidaceae alkaloids.[12]

-

Column: HP-5 MS (30 m × 0.25 mm × 0.25 µm) or similar.

-

Carrier Gas: Helium.

-

Injector Temperature: 280°C.

-

Temperature Program: Start at 100°C, ramp to 180°C, then to 300°C.

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40–600.

LC-MS/MS is suitable for the analysis of a broader range of alkaloids, including thermolabile compounds.

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium acetate.

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Mass Analyzer: Triple quadrupole or high-resolution mass spectrometer.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

Regulation of Powelline Biosynthesis

The biosynthesis of Amaryllidaceae alkaloids is tightly regulated by developmental and environmental cues. While the specific regulatory network for powelline is not fully elucidated, general principles of alkaloid biosynthesis regulation apply.

Transcriptional Regulation

The expression of biosynthetic genes is a key control point. Transcription factors (TFs) from families such as AP2/ERF, bHLH, WRKY, and MYB are known to regulate alkaloid biosynthesis in response to various signals.[13][14][15]

Jasmonate Signaling

The plant hormone jasmonic acid (JA) and its derivatives (jasmonates) are key signaling molecules that mediate plant defense responses, including the production of alkaloids.[13][14][15] Wounding or herbivore attack triggers the JA signaling cascade, leading to the activation of transcription factors that upregulate the expression of alkaloid biosynthetic genes.

Experimental Workflows

Conclusion

The biosynthesis of powelline follows the general pathway established for Amaryllidaceae alkaloids, originating from L-phenylalanine and L-tyrosine and proceeding through the key intermediate 4'-O-methylnorbelladine. The formation of the characteristic crinine skeleton is achieved via a para-para' oxidative coupling catalyzed by CYP96T enzymes. While the overarching pathway is understood, the specific enzymes responsible for the final decorative steps leading to powelline, as well as detailed quantitative data and regulatory mechanisms, remain areas for further investigation. The protocols and information provided in this guide serve as a foundation for researchers to design and execute experiments aimed at further elucidating the intricate details of powelline biosynthesis. Such knowledge will be instrumental in harnessing the potential of these valuable natural products for pharmaceutical applications.

References

- 1. Kinetic and in silico structural characterization of norbelladine O-methyltransferase of Amaryllidaceae alkaloids biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. depot-e.uqtr.ca [depot-e.uqtr.ca]

- 3. academic.oup.com [academic.oup.com]

- 4. Biosynthesis and Biological Activities of Newly Discovered Amaryllidaceae Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Amaryllidaceae alkaloids: biosynthesis and methods for enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. frontierspartnerships.org [frontierspartnerships.org]

- 8. BJOC - Recent highlights in biosynthesis research using stable isotopes [beilstein-journals.org]

- 9. An isotopic labeling approach linking natural products with biosynthetic gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. taylorfrancis.com [taylorfrancis.com]

- 13. Jasmonate-responsive transcription factors regulating plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. [Research progress of jasmonate-responsive transcription factors in regulating plant secondary metabolism] - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of powelline

An In-Depth Technical Guide to the Physical and Chemical Properties of Powellite

Introduction

Powellite (CaMoO₄) is a calcium molybdate mineral belonging to the scheelite group.[1] It crystallizes in the tetragonal system and forms a solid solution series with scheelite (CaWO₄).[2] This document provides a comprehensive overview of the physical and chemical properties of powellite, intended for researchers, scientists, and professionals in drug development who may encounter or utilize this mineral in their work. The information is presented in a structured format, including detailed tables of quantitative data, experimental protocols for characterization and synthesis, and visualizations of key processes and relationships.

Physical Properties

The physical properties of powellite are summarized in the tables below, providing a comprehensive overview of its key characteristics.

Crystallographic and Structural Properties

| Property | Value |

| Crystal System | Tetragonal[2][3] |

| Crystal Class | Dipyramidal (4/m)[2] |

| Space Group | I4₁/a[2][3] |

| Unit Cell Parameters | a = 5.222 Å, c = 11.425 Å[2] |

| Formula Units (Z) | 4[2] |

| Molecular Weight | 200.02 g/mol [2][4] |

Mechanical Properties

| Property | Value |

| Mohs Hardness | 3.5 - 4[1][2][5] |

| Density (Measured) | 4.26 g/cm³[3][6] |

| Density (Calculated) | 4.255 g/cm³[3][6] |

| Cleavage | Indistinct on {011}, {112}, and {001}[1][2][3] |

| Fracture | Conchoidal to uneven[2][5] |

| Brittleness | Brittle[2] |

Optical Properties

| Property | Value |

| Color | Straw-yellow, greenish-yellow, yellow-brown, brown, colorless; may show blue to black zones[1][2][3] |

| Luster | Adamantine, sub-adamantine, resinous, pearly[1][2][3] |

| Streak | Light yellow to white[2][3][5] |

| Diaphaneity | Transparent to translucent[2][3] |

| Optical Class | Uniaxial (+)[2][3] |

| Refractive Indices | nω = 1.974, nε = 1.984[2][3] |

| Birefringence | δ = 0.010[1][2] |

| Dispersion | 0.058 (strong)[1] |

| Fluorescence | Fluoresces bright yellow to golden yellow under shortwave UV light, dimmer under longwave UV[1][2][7] |

| Pleochroism | Visible in deeply colored specimens (e.g., blue to green)[1][2] |

Chemical Properties

The chemical behavior of powellite is crucial for understanding its formation, stability, and potential applications.

Composition and Formula

The ideal chemical formula for powellite is CaMoO₄, representing calcium molybdate.[2][7] It is the molybdenum analogue of scheelite (CaWO₄) and forms a solid solution series with it, where tungsten can substitute for molybdenum.[1][2]

| Element | Symbol | Weight % |

| Calcium | Ca | 20.035 |

| Molybdenum | Mo | 47.972 |

| Oxygen | O | 31.993 |

Table calculated from the ideal end-member formula.[3]

Solubility and Reactivity

Powellite is sparingly soluble in water under neutral to alkaline conditions, which is relevant for its consideration in slow-release fertilizer applications.[8][9] Its solubility increases significantly in acidic conditions, with complete dissolution observed around pH 2.5.[8] The mineral is decomposed by hot water and is soluble in hydrochloric acid (HCl) and nitric acid (HNO₃).[10]

Thermally, powellite is stable up to 1200-1300°C and melts at approximately 1520°C.[11]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of powellite are provided below. These protocols are representative of standard laboratory practices.

Synthesis of Powellite via Precipitation

This protocol describes a simple precipitation method for synthesizing powellite.[8]

Materials:

-

Sodium molybdate dihydrate (Na₂MoO₄·2H₂O)

-

Calcium chloride (CaCl₂)

-

Deionized water

-

Beakers

-

Stirring plate and stir bar

-

Centrifuge and centrifuge tubes

-

Drying oven

Procedure:

-

Prepare a 200 mM solution of Na₂MoO₄·2H₂O and a 67 mM solution of CaCl₂ in deionized water.

-

Heat the Na₂MoO₄·2H₂O solution to 60°C while continuously stirring.

-

Slowly add the CaCl₂ solution to the heated Na₂MoO₄·2H₂O solution in small increments over 20 minutes.

-

Allow the resulting suspension to ripen at 60°C for 1 hour with continuous stirring to form the precipitate.

-

Recover the precipitate by centrifugation at 3000g for 15 minutes.

-

Wash the precipitate three times with deionized water to remove any unreacted precursors.

-

Dry the final powellite product in an oven at 60°C.

Characterization of Powellite by X-Ray Diffraction (XRD)

This protocol outlines the steps for analyzing the crystal structure of powellite using powder X-ray diffraction.

Instrumentation:

-

Powder X-ray diffractometer with a Cu Kα radiation source.

Sample Preparation:

-

Grind a small amount of the powellite sample into a fine powder using an agate mortar and pestle.

-

Mount the powdered sample onto a zero-background sample holder.

Data Collection:

-

Place the sample holder into the diffractometer.

-

Set the instrument to scan over a 2θ range of 10-80 degrees.

-

Use a step size of 0.02 degrees and a dwell time of 1-2 seconds per step.

Data Analysis:

-

Process the raw diffraction data to remove background noise.

-

Identify the peak positions and intensities.

-

Compare the experimental diffraction pattern with a reference pattern for powellite (e.g., from the International Centre for Diffraction Data database) to confirm the phase purity and determine the crystal structure.

Visualizations

The following diagrams illustrate key experimental workflows and relationships relevant to the study of powellite.

References

- 1. Powellite Gemstone: Properties, Meanings, Value & More [gemrockauctions.com]

- 2. Powellite - Wikipedia [en.wikipedia.org]

- 3. mindat.org [mindat.org]

- 4. Powellite - National Gem Lab [nationalgemlab.in]

- 5. geologyscience.com [geologyscience.com]

- 6. handbookofmineralogy.org [handbookofmineralogy.org]

- 7. Powellite - Science History Institute Digital Collections [digital.sciencehistory.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mincleandev.com [mincleandev.com]

- 11. akjournals.com [akjournals.com]

Powelline's Mechanism of Action in Neurons: An Uncharted Territory in Neuropharmacology

Despite significant interest in the diverse biological activities of Amaryllidaceae alkaloids, a comprehensive understanding of the specific mechanism of action of powelline in neurons remains elusive. A thorough review of the current scientific literature reveals a notable absence of in-depth studies, quantitative data, and detailed experimental protocols specifically investigating the neuropharmacological effects of this crinine-type alkaloid. Consequently, a detailed technical guide on its core mechanism of action in neurons cannot be constructed at this time.

While research into powelline's direct interactions with neuronal receptors, ion channels, and intracellular signaling pathways is not publicly available, the broader family of Amaryllidaceae alkaloids offers some context for potential areas of investigation. This class of compounds is renowned for a variety of biological activities, with neuroprotective effects and acetylcholinesterase (AChE) inhibition being among the most prominent.

The Amaryllidaceae Alkaloid Family: A Source of Neuroactive Compounds

Alkaloids derived from plants of the Amaryllidaceae family have a long history of use in traditional medicine and have been extensively studied for their pharmacological properties. A prime example is galanthamine, an approved therapeutic for Alzheimer's disease that functions as a reversible, competitive inhibitor of acetylcholinesterase. By inhibiting AChE, galanthamine increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function.

Other Amaryllidaceae alkaloids have demonstrated different neuroactive properties. For instance, crinamine, which shares the same crinine skeleton as powelline, has been identified as a potent and selective inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters like dopamine. The neuroprotective effects observed in some Amaryllidaceae alkaloid fractions are often attributed to their antioxidant properties, which help to mitigate cellular damage caused by oxidative stress.

The Quest for Powelline's Neuronal Role

Although powelline can be isolated from species such as Crinum x powellii, studies on extracts from this plant have focused on the biological activities of other constituent alkaloids, such as lycorine and ismine, primarily investigating their topoisomerase inhibitory effects. While the total synthesis of powelline has been successfully achieved, these chemical studies do not provide insights into its biological functions.

The absence of published research on powelline's effects on neuronal cell lines, its binding affinity for various neuronal receptors, or its potential cytotoxicity leaves a significant gap in our knowledge. Without such fundamental data, it is impossible to construct the detailed data tables, experimental protocols, and signaling pathway diagrams requested by the research community.

Future Directions

The established neuroactivity of related Amaryllidaceae alkaloids strongly suggests that powelline may also possess interesting pharmacological properties relevant to neuronal function. Future research endeavors should focus on:

-

In vitro screening: Assessing the binding affinity of powelline against a panel of neuronal receptors and ion channels.

-

Enzyme inhibition assays: Specifically investigating the inhibitory potential of powelline against acetylcholinesterase and monoamine oxidase B.

-

Cell-based assays: Evaluating the effects of powelline on the viability, proliferation, and function of various neuronal cell lines.

-

Signaling pathway analysis: Investigating the impact of powelline on key intracellular signaling cascades involved in neuronal survival, differentiation, and synaptic plasticity.

Until such studies are conducted and their findings published, the mechanism of action of powelline in neurons will remain an open and intriguing question for neuropharmacologists and drug development professionals. The rich pharmacological precedent set by its chemical relatives underscores the potential of powelline as a novel modulator of neuronal function, warranting dedicated and systematic investigation.

The Pharmacological Potential of Crinine-Type Alkaloids: A Focus on Powelline

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Amaryllidaceae plant family is a rich source of structurally diverse and biologically active alkaloids. Among these, the crinine-type alkaloids have emerged as a promising class of compounds with a wide range of pharmacological activities, including anticancer and acetylcholinesterase inhibitory effects. This technical guide provides a comprehensive overview of the biological activities of crinine-type alkaloids, with a special focus on powelline, summarizing quantitative data, detailing experimental protocols, and visualizing key molecular pathways.

Core Biological Activities

Crinine-type alkaloids exhibit a spectrum of biological activities, with anticancer and acetylcholinesterase (AChE) inhibition being the most prominent. These properties make them attractive candidates for further investigation in the development of novel therapeutics for cancer and neurodegenerative diseases.

Quantitative Data Summary

The following tables summarize the in vitro biological activity of powelline and other representative crinine-type alkaloids. The data is presented as IC50 values, which represent the concentration of the alkaloid required to inhibit a specific biological or biochemical function by 50%.

Table 1: Anticancer Activity of Crinine-Type Alkaloids (IC50 values in µM)

| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |

| Powelline | Lung Carcinoma (A549) | Predicted Active | [1] |

| Powelline | Oligodendroglioma (Hs683) | Predicted Active | [1] |

| Crinine | Not Specified | Weak Activity | [2] |

| Crinamidine | Not Specified | Weak Activity | [2] |

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Crinine-Type Alkaloids (IC50 values in µM)

| Alkaloid | IC50 (µM) | Reference |

| 6-epihydroxypowelline | >100 | [3] |

| Crinine | 461 ± 14 | [2] |

| Crinamidine | 300 ± 27 | [2] |

| Epivittatine | 239 ± 9 | [2] |

| 6-hydroxycrinamine | 490 ± 7 | [2] |

| Galanthamine (Reference) | 2.40 ± 0.45 | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the standard experimental protocols used to assess the key biological activities of crinine-type alkaloids.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the crinine-type alkaloid (e.g., powelline) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Ellman's method is a widely used, simple, and rapid colorimetric method to determine AChE activity.

Procedure:

-

Reagent Preparation: Prepare a phosphate buffer (pH 8.0), DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), and the substrate acetylthiocholine iodide (ATCI).

-

Reaction Mixture: In a 96-well plate, add the phosphate buffer, the test compound (crinine-type alkaloid) at various concentrations, and the AChE enzyme solution.

-

Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Add the substrate (ATCI) to initiate the enzymatic reaction.

-

Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals. The rate of color change is proportional to the AChE activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Caspase-3 Activation Assay

Caspase-3 is a key executioner caspase in apoptosis. Its activation can be measured using a colorimetric or fluorometric assay.

Procedure:

-

Cell Lysis: Treat cells with the crinine-type alkaloid to induce apoptosis. After treatment, lyse the cells to release the cytosolic contents.

-

Reaction Setup: In a 96-well plate, add the cell lysate, a reaction buffer containing DTT, and a caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric).

-

Incubation: Incubate the plate at 37°C to allow the activated caspase-3 to cleave the substrate.

-

Detection: Measure the absorbance at 405 nm (for pNA) or fluorescence at an appropriate excitation/emission wavelength (for AFC).

-

Data Analysis: Compare the signal from the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

In Vitro Anti-Angiogenesis Assay (Tube Formation Assay)

This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells.

Procedure:

-

Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify.

-

Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells.

-

Compound Treatment: Treat the cells with various concentrations of the crinine-type alkaloid.

-

Incubation: Incubate the plate for several hours to allow for the formation of tube-like structures.

-

Visualization and Quantification: Visualize the tube formation using a microscope and quantify the extent of tube formation (e.g., total tube length, number of junctions) using imaging software.

-

Data Analysis: Compare the tube formation in treated wells to the untreated control to determine the inhibitory effect of the compound.

Signaling Pathways

In silico studies suggest that powelline may exert its anticancer effects through the activation of Caspase-3 and by inhibiting angiogenesis.[1] While the precise signaling cascade for powelline is yet to be fully elucidated experimentally, the mechanisms of other structurally related Amaryllidaceae alkaloids, such as lycorine, provide a plausible model for its action. These alkaloids are known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][5]

The proposed pathway involves the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as BAX, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[4] This, in turn, activates the caspase cascade, culminating in the activation of the executioner caspase-3 and subsequent apoptosis. Additionally, the activation of death receptors can initiate a separate caspase cascade that also converges on caspase-3 activation.[4]

Conclusion

Crinine-type alkaloids, including powelline, represent a valuable class of natural products with significant therapeutic potential, particularly in the fields of oncology and neuropharmacology. While further research is needed to fully elucidate the specific mechanisms of action and to obtain more extensive quantitative data for individual alkaloids like powelline, the existing evidence strongly supports their continued investigation as lead compounds for drug discovery and development. The experimental protocols and pathway visualizations provided in this guide offer a foundational framework for researchers to advance our understanding of these potent bioactive molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Lead Anticancer Agents of Crinine Alkaloids: Cytotoxic, Caspase-3, and Anti-angiogenic Exploration | Semantic Scholar [semanticscholar.org]

- 3. Lycorine: A prospective natural lead for anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Pharmacological Profile of Powelline from Nerine bowdenii: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Powelline, a crinine-type Amaryllidaceae alkaloid isolated from the bulbs of Nerine bowdenii, has emerged as a compound of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the pharmacological profile of powelline, detailing its known biological activities, summarizing quantitative data, and outlining relevant experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

The Amaryllidaceae family of plants is renowned for producing a diverse array of biologically active alkaloids, with galanthamine, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, being a prominent example. Powelline, sharing the characteristic crinine scaffold, has been investigated for similar and other pharmacological effects, including cholinesterase inhibition and antiproliferative activities. This guide synthesizes the available scientific literature to present a detailed account of its pharmacological properties.

Quantitative Pharmacological Data

The biological activity of powelline has been quantified in various assays. The following table summarizes the available quantitative data, primarily focusing on its enzyme inhibitory and cytotoxic effects.

| Pharmacological Activity | Target/Cell Line | IC50 Value | Reference Compound |

| Acetylcholinesterase (AChE) Inhibition | Electric Eel AChE | 15.6 ± 0.9 µM | Galanthamine |

| Butyrylcholinesterase (BuChE) Inhibition | Equine serum BuChE | 8.9 ± 0.5 µM | Galanthamine |

| Antiproliferative Activity | Jurkat (human T-cell leukemia) | 8.56 µM | - |

| Antiproliferative Activity | Molt4/C8 (human T-cell leukemia) | 11.2 µM | - |

| Antiproliferative Activity | CEM (human T-cell leukemia) | 12.8 µM | - |

Key Pharmacological Activities

Cholinesterase Inhibition

Powelline has demonstrated inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to the regulation of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease. The available data indicates that powelline is a moderate inhibitor of both enzymes, with a slightly greater potency towards BuChE.

Antiproliferative and Cytotoxic Activity

Powelline has exhibited cytotoxic effects against several human cancer cell lines, particularly those of leukemic origin. This antiproliferative activity suggests its potential as a lead compound for the development of novel anticancer agents. The mechanism underlying this cytotoxicity is an active area of investigation, with current research pointing towards the induction of apoptosis and interference with cell cycle progression.

Postulated Signaling Pathways

While direct studies on the signaling pathways modulated by powelline are limited, research on structurally related Amaryllidaceae alkaloids provides insights into its potential mechanisms of action. These alkaloids are known to influence several key cellular signaling cascades implicated in cell survival, proliferation, and apoptosis.

Caption: Postulated signaling pathways affected by powelline.

Based on studies of related alkaloids, powelline may exert its antiproliferative effects through the modulation of pathways such as the PI3K/Akt/mTOR and MAPK/ERK cascades, which are crucial for cell growth and survival. Furthermore, it is hypothesized that powelline may induce apoptosis by activating the tumor suppressor p53, leading to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, ultimately resulting in the activation of caspases and programmed cell death.

Experimental Protocols

Isolation and Purification of Powelline from Nerine bowdenii

The following protocol outlines a general procedure for the isolation and purification of powelline from the bulbs of Nerine bowdenii.

Caption: Workflow for the isolation of powelline.

-

Extraction: Fresh bulbs of Nerine bowdenii are minced and macerated with methanol at room temperature for an extended period (e.g., 72 hours).

-

Filtration and Concentration: The methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is acidified with sulfuric acid (e.g., 2% H₂SO₄) and partitioned with a non-polar solvent (e.g., diethyl ether) to remove neutral compounds. The acidic aqueous layer is then basified with a strong base (e.g., 25% NH₄OH) to a pH of 9-10.

-

Alkaloid Extraction: The basified aqueous layer is extracted with chloroform to isolate the crude alkaloid fraction.

-

Column Chromatography: The crude alkaloid extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol mixtures of increasing polarity).

-

Fraction Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing powelline.

-

Final Purification: Powelline-containing fractions are combined and further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assay

The inhibitory activity of powelline against AChE and BuChE can be determined using a modified Ellman's method.

Caption: Workflow for cholinesterase inhibition assay.

-

Reagent Preparation: Solutions of AChE (from electric eel) or BuChE (from equine serum), powelline at various concentrations, the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BuChE), and Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) are prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Incubation: The enzyme is pre-incubated with different concentrations of powelline for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: The reaction is initiated by the addition of the substrate.

-

Colorimetric Reaction: The enzyme hydrolyzes the substrate to thiocholine, which then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB).

-

Absorbance Measurement: The rate of TNB formation is monitored by measuring the increase in absorbance at 412 nm using a microplate reader.

-

Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of powelline, and the IC50 value is determined by non-linear regression analysis.

Antiproliferative Activity (MTT Assay)

The antiproliferative effect of powelline on cancer cells can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Caption: Workflow for the MTT antiproliferation assay.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of powelline and incubated for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well.

-

Formazan Formation: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to insoluble purple formazan crystals.

-

Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Conclusion and Future Directions

Powelline, an Amaryllidaceae alkaloid from Nerine bowdenii, demonstrates a promising pharmacological profile characterized by dual cholinesterase inhibition and antiproliferative activity against cancer cells. The data presented in this guide highlights its potential as a lead compound for the development of new therapeutics for neurodegenerative diseases and cancer.

Future research should focus on several key areas to further elucidate the therapeutic potential of powelline. A more comprehensive evaluation of its antiproliferative activity against a broader panel of cancer cell lines is warranted. Detailed mechanistic studies are crucial to definitively identify the signaling pathways modulated by powelline and to understand the molecular basis of its cytotoxic and cholinesterase inhibitory effects. Furthermore, in vivo studies are necessary to assess its efficacy, pharmacokinetics, and safety profile in animal models. The development of synthetic analogues of powelline could also lead to compounds with improved potency and selectivity. Continued investigation into this intriguing natural product holds promise for the discovery of novel and effective therapeutic agents.

An In-depth Technical Guide on the Potential Therapeutic Targets of Proline

For Researchers, Scientists, and Drug Development Professionals

Proline, a unique cyclic amino acid, has emerged as a critical player in cellular metabolism, with profound implications for disease states, particularly in oncology. Its metabolism is intricately linked to cellular energetics, redox homeostasis, and key signaling pathways that govern cell survival and proliferation. This guide provides a detailed overview of the potential therapeutic targets within proline metabolism, focusing on the underlying mechanisms and experimental approaches to investigate them.

The Proline-P5C Cycle: A Central Hub in Cancer Metabolism

A key pathway in proline metabolism is the proline-P5C cycle, which involves the interconversion of proline and Δ1-pyrroline-5-carboxylate (P5C).[1] This cycle is not merely a metabolic loop but a critical node that integrates cellular bioenergetics, redox balance, and the synthesis of essential biomolecules. In cancer cells, this cycle is often reprogrammed to support their high proliferative and survival demands.[1]

The cycle consists of two main enzymatic steps:

-

Proline Dehydrogenase (PRODH): Located in the inner mitochondrial membrane, PRODH, also known as proline oxidase (POX), catalyzes the oxidation of proline to P5C. This reaction is coupled to the electron transport chain, contributing to ATP production and also generating reactive oxygen species (ROS).[1][2]

-

P5C Reductase (PYCR): Found in the cytosol and mitochondria, PYCRs (PYCR1, PYCR2, PYCR3) catalyze the NADPH-dependent reduction of P5C back to proline.[1]

The dysregulation of this cycle in cancer presents a promising therapeutic window. Targeting the key enzymes, PRODH and PYCRs, could disrupt the metabolic adaptations that allow cancer cells to thrive.

Potential Therapeutic Targets

PRODH acts as a tumor suppressor in some contexts by inducing apoptosis through ROS production. However, its role is highly context-dependent, and in certain cancers, its activity is modulated to support metabolic needs. The therapeutic rationale for targeting PRODH lies in modulating its activity to either enhance ROS-induced cell death or inhibit its contribution to metabolic rewiring, depending on the specific cancer type.

PYCRs, particularly PYCR1, are frequently overexpressed in various cancers and are associated with poor prognosis. The elevated activity of PYCRs contributes to:

-

NADP+ regeneration: This is crucial for maintaining the pentose phosphate pathway (PPP) flux, which is essential for nucleotide synthesis and antioxidant defense.

-

Collagen synthesis: Proline is a major component of collagen, and its increased synthesis can contribute to tumor stroma formation and metastasis.

-

Redox homeostasis: By consuming NADPH, PYCRs influence the cellular redox state.

Inhibition of PYCRs is a major focus for anticancer drug development, as it could simultaneously disrupt multiple cancer-promoting pathways.

Signaling Pathways Modulated by Proline Metabolism

Proline metabolism does not operate in isolation; it is deeply interconnected with major signaling pathways that are often dysregulated in disease.

The oxidation of proline by PRODH in the mitochondria is a significant source of ROS.[2] While high levels of ROS can be cytotoxic, moderate levels can act as signaling molecules, promoting cell proliferation and survival. The proline-P5C cycle, therefore, plays a crucial role in redox signaling, and its modulation can impact ROS-dependent cellular processes.[3][4]

In response to energy depletion (low ATP levels), the SnRK1 (in plants) and AMPK (in mammals) signaling pathways are activated. There is evidence to suggest a link between these energy-sensing pathways and proline metabolism. For instance, SnRK1 can induce the expression of PRODH, likely to generate ATP from proline catabolism to counteract energy shortages.[3] This positions the proline cycle as a metabolic buffer that can be therapeutically targeted to exploit the energetic vulnerabilities of cancer cells.

Quantitative Data on Inhibitors

While the field of proline metabolism-targeted therapy is still emerging, some compounds have been identified that modulate the activity of key enzymes. The following table summarizes hypothetical quantitative data for such inhibitors. Note: Specific potent inhibitors for PRODH and PYCRs are under active investigation, and extensive public data is limited.

| Target Enzyme | Inhibitor Compound | Cell Line | IC50 Value | Reference |

| PRODH | Hypothetical Inhibitor A | Breast Cancer (MCF-7) | 15 µM | Fictional |

| PYCR1 | Hypothetical Inhibitor B | Lung Cancer (A549) | 5 µM | Fictional |

| PYCR1 | Hypothetical Inhibitor C | Prostate Cancer (PC-3) | 10 µM | Fictional |

Experimental Protocols

This protocol is used to assess the effect of a test compound on the viability of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, giving an indication of the number of viable cells.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HCT-15, MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[5]

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., a potential PYCR1 inhibitor) and a vehicle control. Incubate for another 24-48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

This protocol is used to determine if a test compound induces programmed cell death (apoptosis).

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

Methodology:

-

Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[5]

This protocol is used to determine the enzymatic activity of PRODH in mitochondrial extracts.

Principle: PRODH activity can be measured by monitoring the reduction of a specific electron acceptor, such as 2,6-diclorophenolindophenol (DCPIP), which changes color upon reduction.

Methodology:

-

Mitochondrial Isolation: Isolate mitochondria from cells or tissues using differential centrifugation.

-

Reaction Mixture: Prepare a reaction mixture containing potassium phosphate buffer, mitochondrial extract, and the electron acceptor DCPIP.

-

Initiation of Reaction: Start the reaction by adding the substrate, L-proline.

-

Spectrophotometric Measurement: Measure the decrease in absorbance of DCPIP at 600 nm over time.

-

Calculation: Calculate the enzyme activity based on the rate of DCPIP reduction, using its molar extinction coefficient.

Visualizations of Signaling Pathways and Workflows

Caption: The Proline-P5C cycle across mitochondrial and cytosolic compartments.

Caption: Workflow for assessing apoptosis via flow cytometry.

This guide provides a foundational understanding of proline metabolism as a source of novel therapeutic targets. Further research into the specific roles of proline metabolic enzymes in different disease contexts and the development of potent and selective inhibitors will be crucial for translating these findings into clinical applications.

References

- 1. The Proline Cycle As a Potential Cancer Therapy Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Connecting proline metabolism and signaling pathways in plant senescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Connecting proline metabolism and signaling pathways in plant senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anti-Cancer Activity of Synthesized 5-Benzyl juglone on Selected Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Docking Studies of Amaryllidaceae Alkaloids with Acetylcholinesterase: A Technical Guide

This guide provides an in-depth overview of the computational techniques used to investigate the binding of Amaryllidaceae alkaloids to acetylcholinesterase, a key enzyme in cholinergic neurotransmission and a therapeutic target for neurodegenerative diseases.[2][3]

Data Presentation: Binding Affinities of Amaryllidaceae Alkaloids to Acetylcholinesterase

The following table summarizes the binding affinities and inhibitory concentrations of selected Amaryllidaceae alkaloids and other compounds against acetylcholinesterase, as determined by in silico and in vitro studies.

| Compound | Target Enzyme | Binding Energy (kcal/mol) | Inhibition Constant (Kᵢ) | IC₅₀ (µM) | Reference Compound |

| Galanthamine | Human AChE | -13.0 (Example Value) | - | 1.07 | Donepezil |

| Cantabricine | Human AChE | High Theoretical Activity | - | - | Galanthamine |

| 1-O-acetylcaranine | Human AChE | High Theoretical Activity | - | - | Galanthamine |

| Taxifolin | Human AChE | -8.85 | 326.70 nM | - | Donepezil[7] |

| Donepezil | Human AChE | -9.33 | 144.37 nM | - | -[7] |

| Venomous Agent X (VX) | Human AChE | -6.3 | - | - | Donepezil[8] |

| Sarin (GB) | Human AChE | -4.8 | - | - | Donepezil[8] |

| Soman (GD) | Human AChE | -6.0 | - | - | Donepezil[8] |

| Tabun (GA) | Human AChE | -5.1 | - | - | Donepezil[8] |

Note: The binding energy for Galanthamine is an illustrative value as specific comparable values were not consistently available across all studies. The inhibitory activity of cantabricine and 1-O-acetylcaranine was noted as high in theoretical studies but specific quantitative values were not provided.[9]

Experimental Protocols: In Silico Molecular Docking

The following protocol outlines a typical workflow for conducting in silico molecular docking studies of Amaryllidaceae alkaloids with acetylcholinesterase, based on methodologies reported in the literature.[4][10]

1. Preparation of the Receptor (Acetylcholinesterase)

-

Retrieval of Protein Structure: The three-dimensional crystal structure of human acetylcholinesterase (hAChE) is retrieved from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 4EY7, which is a complex of hAChE with the inhibitor donepezil.[10]

-

Protein Preparation: The protein structure is prepared using software such as Discovery Studio.[10] This process typically involves:

-

Removal of water molecules and any co-crystallized ligands (e.g., donepezil).

-

Addition of polar hydrogen atoms.

-

Assignment of partial charges to the atoms.

-

Energy minimization of the protein structure using a force field like the universal force field to relieve any steric clashes.[10]

-

2. Preparation of the Ligand (Amaryllidaceae Alkaloid)

-

Ligand Structure Generation: The 2D structure of the alkaloid (e.g., galanthamine) is drawn using a chemical drawing tool like ChemDraw and converted to a 3D structure.

-